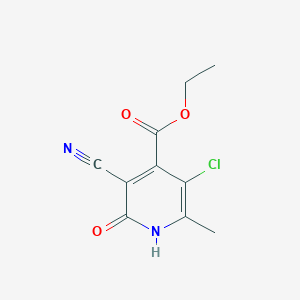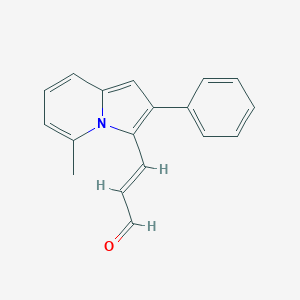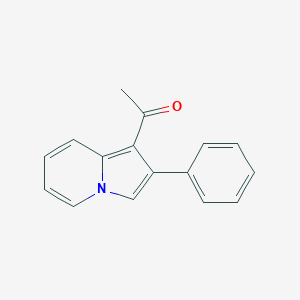
Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of isonicotinic acid and has been synthesized through various methods.
作用机制
The mechanism of action of Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate is not well understood. However, studies have shown that it interacts with various enzymes and proteins in the body, leading to its biological effects. It has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription, leading to its potential anticancer activity.
Biochemical and Physiological Effects
Studies have shown that Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate has various biochemical and physiological effects. It has been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been reported to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
One of the major advantages of Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate is its potential applications in various fields of scientific research. It has shown promising results in the synthesis of bioactive compounds and metal complexes, which have potential applications in catalysis and material science. However, one of the limitations of Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate is its low solubility in water, which can limit its applications in some experiments.
未来方向
There are several future directions for the research on Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate. One of the directions is the synthesis of new bioactive compounds using Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate as a building block. Another direction is the synthesis of new metal complexes using Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate as a ligand, which can have potential applications in catalysis and material science. Additionally, further studies are needed to understand the mechanism of action of Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate and its potential applications in various fields of scientific research.
Conclusion
Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized through various methods and has shown promising results in the synthesis of bioactive compounds and metal complexes. It has also exhibited anticancer, antimicrobial, and anti-inflammatory activities. However, further studies are needed to understand its mechanism of action and its potential applications in various fields of scientific research.
合成方法
Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate can be synthesized through various methods. One of the commonly used methods is the reaction of ethyl 3-amino-4-methyl-5-isoxazolecarboxylate with chloroacetyl chloride, followed by the reaction with sodium cyanide and hydrochloric acid. This method yields Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate with a purity of more than 98%.
科学研究应用
Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate has shown potential applications in various fields of scientific research. It has been used as a building block for the synthesis of various bioactive compounds, including antitumor, antimicrobial, and anti-inflammatory agents. It has also been used as a ligand in the synthesis of metal complexes, which have shown potential applications in catalysis and material science.
属性
分子式 |
C10H9ClN2O3 |
|---|---|
分子量 |
240.64 g/mol |
IUPAC 名称 |
ethyl 3-chloro-5-cyano-2-methyl-6-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C10H9ClN2O3/c1-3-16-10(15)7-6(4-12)9(14)13-5(2)8(7)11/h3H2,1-2H3,(H,13,14) |
InChI 键 |
AYCZUBANXIZXGI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=O)NC(=C1Cl)C)C#N |
规范 SMILES |
CCOC(=O)C1=C(C(=O)NC(=C1Cl)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,6-dibromo-1H,2H,3H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B289730.png)

![9-Aminopyrido[1,2-a]quinolinium](/img/structure/B289733.png)
![3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289734.png)

![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)




![1-Phenylazepino[2,1,7-cd]indolizine](/img/structure/B289746.png)
